Product packaging for Calcium beta-hydroxy-beta-methylbutyrate(Cat. No.:CAS No. 135236-72-5)

Calcium beta-hydroxy-beta-methylbutyrate

カタログ番号: B135586
CAS番号: 135236-72-5
分子量: 158.21 g/mol
InChIキー: YZHOZVWZUXBPMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Calcium beta-hydroxy-beta-methylbutyrate (Ca-HMB) is a calcium salt of the endogenous metabolite beta-hydroxy-beta-methylbutyrate, which is a metabolite of the branched-chain amino acid leucine . As a research chemical, it is of significant interest in studies investigating muscle protein metabolism, cellular mechanisms of anabolism and catabolism, and metabolic pathways . The primary research value of Ca-HMB lies in its dual role in regulating protein turnover; it has been demonstrated to stimulate muscle protein synthesis (MPS) via activation of the mTORC1 signaling pathway, an essential regulator of cell growth, while concurrently inhibiting muscle protein breakdown (MPB) by suppressing the ubiquitin-proteasome proteolytic pathway . This mechanism makes it a compelling compound for research into conditions involving muscle wasting, metabolic stress, and physical performance . Scientifically, oral supplementation with Ca-HMB leads to a significant rise in plasma HMB concentrations, which is associated with measurable increases in myofibrillar protein synthesis and suppressions of protein breakdown in human studies . Research applications extend to studying its effects on skeletal muscle hypertrophy, the proliferation and differentiation of satellite cells (muscle stem cells), and the potential modulation of the growth hormone/insulin-like growth factor-1 (GH/IGF-1) axis . Furthermore, its role in supporting sarcolemma integrity and reducing markers of exercise-induced muscle damage is a key area of investigation . This compound is provided as a high-purity, white crystalline powder for controlled laboratory use . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers are directed to consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10CaO3 B135586 Calcium beta-hydroxy-beta-methylbutyrate CAS No. 135236-72-5

特性

CAS番号

135236-72-5

分子式

C5H10CaO3

分子量

158.21 g/mol

IUPAC名

calcium;3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C5H10O3.Ca/c1-5(2,8)3-4(6)7;/h8H,3H2,1-2H3,(H,6,7);

InChIキー

YZHOZVWZUXBPMD-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2]

正規SMILES

CC(C)(CC(=O)O)O.[Ca]

他のCAS番号

135236-72-5

ピクトグラム

Irritant

製品の起源

United States

準備方法

Solvent and Catalyst Systems

Ethanol emerges as the preferred solvent due to its polarity and compatibility with sodium ethoxide, which acts as both a base and catalyst. In a 2L reactor, a mixture of acetone (1.05 mol), ethyl chloroacetate (1 mol), and ethanol (610 g) is cooled to 3°C before slow addition of 30% sodium ethoxide (1.1 mol). This protocol achieves a 77% yield of the intermediate ester after 2 hours, with HPLC purity exceeding 99%. Patent CN111410605A further validates this approach, emphasizing that maintaining the reaction below 10°C prevents epoxide ring opening.

Hydrolysis and Epoxide Ring Opening

The ethyl ester intermediate undergoes alkaline hydrolysis to produce 3,3-dimethyloxirane-2-carboxylic acid. Aqueous sodium hydroxide (1.2 mol in 432 g water) is introduced at 50°C for 3 hours, followed by acidification to pH 3 using concentrated HCl. Ethyl acetate extraction isolates the carboxylic acid, yielding 89.5 g (77%) of an off-white solid. Notably, substituting NaOH with KOH in patent CN111410605A resulted in comparable yields but required extended reaction times (5 hours).

Catalytic Hydrogenation to Beta-Hydroxy-Beta-Methylbutyric Acid

The hydrogenation of 3,3-dimethyloxirane-2-carboxylic acid to HMB represents the most technically demanding step. Platinum on carbon (Pt/C, 5 g) in methanol (700 g) under 2 MPa H₂ at 60°C for 8 hours achieves near-quantitative conversion. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature60°CMaximizes H₂ uptake
Pressure2 MPaPrevents catalyst deactivation
Catalyst Loading0.7 wt% Pt/CBalances cost and activity

Post-hydrogenation, the methanol is removed under reduced pressure, leaving HMB in residual solvent for subsequent salt formation.

Salt Formation and Crystallization

The final step involves neutralizing HMB with calcium carbonate (38.57 g) and calcium chloride (0.90 g) in aqueous methanol at 50°C for 6 hours. Calcium chloride acts as a crystallizing agent, reducing the solubility of HMB-Ca and facilitating precipitation. After hot filtration and cooling to 5°C, 100.52 g (95%) of HMB-Ca crystallizes as a white solid. Patent US20140256980A1 proposes an alternative neutralization using calcium hydroxide or oxide, achieving similar yields but requiring pH adjustment to ≥7.

Continuous Flow Oxidation as an Alternative Route

A novel method described in US20140256980A3 bypasses multi-step synthesis by oxidizing diacetone alcohol directly with sodium hypochlorite in a flow reactor. This continuous process produces sodium HMB, which is acidified to HMB free acid and subsequently neutralized with calcium hydroxide. While this method reduces reaction times from days to hours, it requires specialized equipment and generates hypochlorite waste, complicating scalability.

Comparative Analysis of Industrial Methods

MethodStepsTotal YieldKey AdvantagesLimitations
Condensation-Hydrogenation473–95%High purity, established protocolsMulti-step, solvent-intensive
Continuous Oxidation380–88%*Rapid, scalableWaste management challenges

*Estimated based on patent examples.

Critical Process Variables and Optimization Strategies

Solvent Selection in Hydrogenation

Methanol outperforms ethanol in Pt/C-catalyzed hydrogenation due to its higher polarity, which stabilizes the transition state. Substituting methanol with ethanol in patent CN111410605A reduced yields from 95% to 83%.

Calcium Salt Additives

Calcium chloride (0.9–1.1 wt%) in the salt-forming step enhances nucleation rates, producing smaller, more uniform crystals. This additive reduces occluded impurities, increasing product purity from 98.5% to 99.3%.

Temperature Gradients in Crystallization

Slow cooling (5°C/hour) from 80°C to 5°C yields larger crystals amenable to pharmaceutical use, while rapid quenching creates fines suitable for powder supplements .

化学反応の分析

1.1. Traditional Oxidation of Diacetone Alcohol

Diacetone alcohol (4-methyl-4-hydroxy-2-pentanone) undergoes oxidation using sodium hypochlorite (NaOCl) or potassium permanganate (KMnO₄) to yield β-hydroxy-β-methylbutyric acid (HMB), which is then neutralized with calcium salts .

Reaction Steps:

  • Oxidation :

    Diacetone alcohol+NaOClHMB sodium salt \text{Diacetone alcohol}+\text{NaOCl}\rightarrow \text{HMB sodium salt }

    Conducted at 0–40°C in a flow reactor .

  • Acidification :

    HMB Na+HClHMB free acid \text{HMB Na}+\text{HCl}\rightarrow \text{HMB free acid }

    Acidified to pH 3–5 at −5–5°C .

  • Salt Formation :

    2HMB+CaCO3HMB Ca+CO2+H2O2\,\text{HMB}+\text{CaCO}_3\rightarrow \text{HMB Ca}+\text{CO}_2+\text{H}_2\text{O}

    Reacted with calcium carbonate or hydroxide at 50–80°C .

Key Data:

StepReagents/ConditionsYield/PuritySource
OxidationNaOCl, 0–40°C, flow reactor85–90% efficiency
AcidificationHCl, pH 3–5, ethyl acetate extraction>95% recovery
Salt FormationCaCO₃, 50–80°C, methanol/water solvent95% purity (HPLC)

1.2. Novel Ethyl Chloroacetate Condensation Route

A four-step process avoids hazardous oxidizers and improves scalability :

Reaction Steps:

  • Condensation : Ethyl chloroacetate + acetone → 3,3-dimethyloxirane-2-carboxylate (alkaline conditions, −5–10°C).

  • Hydrolysis : Saponification with NaOH (0–100°C) → 3,3-dimethyloxirane-2-carboxylic acid.

  • Hydrogenation : Pt/C-catalyzed hydrogenation (20–80°C, 0–5 MPa H₂) → HMB.

  • Salt Formation : Neutralization with CaCO₃ or Ca(OH)₂ .

Key Advantages:

  • Avoids toxic oxidizers (e.g., NaOCl).

  • Higher safety and scalability (73.2% total yield) .

Hydrogenation and Catalytic Mechanisms

The hydrogenation of 3,3-dimethyloxirane-2-carboxylic acid to HMB occurs via Pt/C catalysis in alcoholic solvents.

Reaction Conditions:

  • Temperature: 20–80°C

  • Pressure: 0–5 MPa H₂

  • Catalyst: 5% Pt/C (5 g per 89.5 g substrate) .

Mechanism :

  • Pt/C facilitates H₂ dissociation, enabling selective reduction of the epoxy group while preserving the carboxylic acid functionality .

Metabolic Pathways and Biological Reactions

HMB-Ca dissociates in the gut to release HMB⁻, which is metabolized via:

3.1. Cytosolic Pathway

  • HMB-CoA Formation :

    HMB+CoAHMB CoA\text{HMB}+\text{CoA}\rightarrow \text{HMB CoA}
  • Conversion to HMG-CoA :

    HMB CoAHMG CoA\text{HMB CoA}\rightarrow \text{HMG CoA}

    Catalyzed by enoyl-CoA hydratase .

  • Cholesterol Synthesis :
    HMG-CoA reductase converts HMG-CoA to mevalonate, a cholesterol precursor .

3.2. Muscle Protein Modulation

  • Anabolic Effect : Activates mTORC1 pathway, increasing muscle protein synthesis (MPS) .

  • Anti-Catabolic Effect : Inhibits ubiquitin-proteasome system, reducing muscle breakdown .

Key Findings :

  • Oral HMB-Ca (3 g/day) elevates plasma HMB to 483.6 μM within 60 minutes, stimulating MPS by 56% .

  • Reduces muscle protein breakdown by 31% in resistance-trained athletes .

Stability and Reactivity

  • Thermal Stability : Stable up to 200°C; decomposes above 250°C .

  • pH Sensitivity : Dissociates in acidic conditions (e.g., stomach pH) to release HMB⁻ .

科学的研究の応用

Sports Nutrition and Muscle Recovery

Muscle Preservation and Strength Gains
Ca-HMB is widely recognized for its anti-catabolic properties , which help in preserving muscle mass during periods of stress such as intense training or caloric restriction. Research indicates that supplementation can lead to increased muscle strength and reduced muscle damage post-exercise. A study demonstrated that athletes taking Ca-HMB showed significant improvements in lean body mass and strength compared to a placebo group .

Table 1: Effects of Ca-HMB on Muscle Strength and Mass

Study ReferencePopulationDosage (g/day)DurationKey Findings
Athletes312 weeksIncreased muscle mass and strength
Elderly38 weeksReduced muscle loss, improved recovery
Older Adults324 weeksEnhanced physical functionality

Clinical Rehabilitation

Support for Muscle Recovery in Clinical Settings
Ca-HMB has been studied for its role in rehabilitation settings, particularly among patients recovering from surgery or illness. It has been shown to enhance muscle recovery and functional outcomes in patients with cardiac conditions undergoing rehabilitation . The primary outcome measured was knee extensor strength, with secondary outcomes including overall muscle mass and function.

Case Study: Post-Cardiac Surgery Rehabilitation
A clinical trial investigated the effects of Ca-HMB supplementation alongside a cardiac rehabilitation program. Results indicated that participants receiving Ca-HMB exhibited improved muscle strength and recovery rates compared to those not receiving the supplement .

Geriatric Health and Sarcopenia

Combating Sarcopenia
Sarcopenia, the age-related loss of muscle mass, is a significant health concern among the elderly. Ca-HMB supplementation has been shown to mitigate this condition by promoting muscle protein synthesis and reducing muscle catabolism. A systematic review highlighted that daily supplementation can significantly improve muscle mass and function in older adults .

Table 2: Impact of Ca-HMB on Sarcopenia

Study ReferencePopulationDosage (g/day)DurationKey Findings
Aged RatsNot specifiedNot specifiedAttenuated muscle loss during unloading
Elderly with Sarcopenia3VariesImproved muscle protein turnover

Potential Anti-Catabolic Effects

Mechanism of Action
Ca-HMB exerts its effects through several mechanisms:

  • Inhibition of Muscle Protein Breakdown: It reduces the activity of proteolytic enzymes.
  • Stimulation of Muscle Protein Synthesis: By enhancing signaling pathways related to protein synthesis.
  • Reduction of Inflammation: Lowering markers associated with exercise-induced inflammation.

作用機序

Calcium beta-hydroxy-beta-methylbutyrate exerts its effects primarily by stimulating protein synthesis and inhibiting protein breakdown in muscle tissue. It activates the mTOR pathway, which is crucial for muscle growth and repair. Additionally, it reduces the activity of ubiquitin-proteasome pathways, thereby decreasing muscle protein degradation .

類似化合物との比較

CaHMB vs. Free Acid HMB

The bioavailability and pharmacokinetics of HMB differ significantly between its calcium salt (CaHMB) and free acid forms:

Parameter CaHMB Free Acid HMB
Bioavailability Lower plasma clearance 30–50% higher plasma levels
Peak Plasma Time 1.5–2 hours 1–1.5 hours
Urinary Excretion ~14–27% of ingested dose ~15–30% of ingested dose
Dose Efficacy Requires higher doses for effect Effective at lower doses
  • Key Studies : Fuller et al. (2011, 2015) demonstrated that the free acid form achieves faster absorption and higher peak plasma concentrations compared to CaHMB, making it more efficient for acute muscle recovery .

CaHMB vs. Leucine

Leucine, the precursor to HMB, directly stimulates muscle protein synthesis via mTOR activation, whereas CaHMB primarily reduces muscle breakdown:

Parameter CaHMB Leucine
Mechanism Anti-catabolic (proteasome inhibition) Anabolic (mTOR activation)
Efficacy in Elderly Improves strength and functionality (e.g., 17% faster "get-up-and-go" test) Limited evidence in sarcopenia
Synergy Enhances effects when combined with leucine or creatine Requires higher doses for standalone efficacy
  • Key Studies : Nissen et al. (2014) found that HMB free acid supplementation matched leucine in promoting muscle hypertrophy and strength gains in resistance-trained individuals .

CaHMB vs. Creatine

Creatine enhances ATP regeneration and anaerobic performance, while CaHMB focuses on muscle preservation:

Parameter CaHMB Creatine
Primary Benefit Reduces muscle breakdown Increases phosphocreatine stores
Population Effective in elderly and clinical populations More effective in young athletes
Combination Effect Additive gains in lean mass when combined with creatine Synergistic with HMB for strength
  • Key Studies : Jowko et al. (2001) reported that combining CaHMB with creatine during weight training led to greater increases in lean mass and strength than either compound alone .

CaHMB vs. Eicosapentaenoic Acid (EPA)

EPA, an omega-3 fatty acid, and CaHMB both attenuate muscle wasting but through distinct pathways:

Parameter CaHMB EPA
Mechanism Downregulates ubiquitin-proteasome system Reduces inflammation and NF-κB activity
Clinical Efficacy Effective in cancer cachexia Limited standalone efficacy
Combination Effect Enhanced anti-catabolic effects when combined Synergistic with HMB in cachexia
  • Key Studies : Smith et al. (2005) showed that CaHMB and EPA together reduced proteasome activity by 50% in cancer-induced muscle loss, outperforming individual treatments .

Population-Specific Efficacy

Athletes vs. Non-Athletes

  • Untrained Individuals : CaHMB (3 g/day) increased fat-free mass by 1.1–1.5 kg and strength by 8–13% during resistance training .

Elderly Populations

  • CaHMB combined with arginine and lysine improved functionality (e.g., limb circumference, leg strength) and increased protein synthesis by 20% in elderly women .
  • Stout et al. (2013) reported that CaHMB with resistance training preserved muscle mass in adults aged 65+ years .

Critically Ill Patients

    Q & A

    Q. What experimental models are most appropriate for studying HMB-Ca's effects on muscle protein synthesis in aging populations?

    Methodological Answer: Preclinical studies should employ aged rodent models (22–24 months old) with controlled sarcopenia induction via hindlimb suspension or dexamethasone treatment . Human trials should prioritize randomized, double-blind designs with resistance training protocols (e.g., 3x/week for 12 weeks) and dual-energy X-ray absorptiometry (DEXA) for body composition analysis. Control groups must account for baseline nutritional status, as protein/HMB-Ca interactions significantly influence outcomes .

    Q. What standardized dosing protocols exist for HMB-Ca in clinical trials targeting muscle preservation?

    Methodological Answer: Effective doses range from 2–3 g/day divided into 2–3 doses, validated in elderly populations (65+ years) over 8–12 weeks. Studies combining HMB-Ca with vitamin D (800–1000 IU/day) and high-protein diets (1.2–1.5 g/kg/day) show synergistic effects on postoperative recovery and muscle mass retention . Bioavailability assessments should use stable isotope tracers to account for interindividual variability in calcium absorption .

    Q. How do researchers control for confounding variables in HMB-Ca trials involving hospitalized older adults?

    Methodological Answer: Stratified randomization by baseline frailty index (e.g., Fried phenotype) and comorbidities (e.g., diabetes, CKD) is critical. Trials should include dietary monitoring (3-day food records) and standardize physical activity levels. Blinding challenges due to HMB-Ca's taste can be mitigated using encapsulated forms with placebo-matched appearance and flavor .

    Advanced Research Questions

    Q. What mechanisms explain contradictory findings on HMB-Ca's efficacy in cancer cachexia versus age-related sarcopenia?

    Methodological Answer: In cancer cachexia, HMB-Ca attenuates ubiquitin-proteasome pathway activation (reducing MuRF1/MAFbx expression) but shows limited efficacy in late-stage tumors due to TNF-α-mediated pathway dominance . In sarcopenia, its effects are amplified when combined with resistance training, enhancing mTORC1 signaling and satellite cell activation. Dose-response studies suggest higher doses (≥3 g/day) may overcome cytokine resistance in cachexia .

    Q. How can long-term (>6 months) HMB-Ca supplementation studies be optimized to assess sustainability of muscle benefits?

    Methodological Answer: Utilize adaptive trial designs with interim analyses at 3-month intervals to adjust dosing. Incorporate muscle biopsies for longitudinal assessment of myofiber cross-sectional area and mitochondrial density. Combine with stable isotope-labeled amino acid infusions (e.g., L-[1-¹³C]leucine) to quantify protein turnover rates .

    Q. What methodological limitations affect HMB-Ca research in critically ill patients with multi-organ failure?

    Methodological Answer: Hepatic metabolism of HMB-Ca to β-hydroxy-β-methylbutyric acid (active form) is impaired in liver dysfunction, requiring direct measurement of plasma metabolites via LC-MS/MS. Trials must account for renal clearance rates (eGFR <30 mL/min/1.73m² reduces efficacy by 40%) and drug interactions (e.g., with glucocorticoids) .

    Q. Why do some meta-analyses report heterogeneous outcomes for HMB-Ca in resistance-trained athletes?

    Methodological Answer: Discrepancies arise from variations in training status (novice vs. elite athletes), HMB-Ca timing relative to exercise (pre- vs. post-workout), and failure to control for leucine intake. Studies using magnetic resonance spectroscopy (MRS) to quantify intramuscular HMB-Ca uptake show dose-dependent saturation effects at >3 g/day .

    Contradiction Analysis

    Q. How should researchers reconcile conflicting data on HMB-Ca's phosphate-binding capacity in uremia?

    Methodological Answer: In vitro studies demonstrate 1 g HMB-Ca binds 12–15 mg phosphate at pH 5.5–6.0, but in vivo efficacy is reduced due to rapid intestinal absorption. Trials in CKD patients require protocol adjustments: administer HMB-Ca 30 minutes before meals and monitor serum phosphate/ionized calcium levels biweekly .

    Q. What factors contribute to mixed results in HMB-Ca trials for acute muscle injury recovery?

    Methodological Answer: Timing of initiation post-injury is critical—delayed administration (>48 hours) shows reduced efficacy in suppressing NF-κB-mediated inflammation. Studies using functional MRI to quantify edema resolution and shear-wave elastography for stiffness measurements provide more sensitive endpoints than serum CK levels alone .

    Methodological Recommendations

    • For muscle biopsy analyses: Use immunohistochemistry for Pax7+ satellite cells and Western blotting for Akt/mTOR phosphorylation to quantify anabolic signaling .
    • In pharmacokinetic studies: Employ non-compartmental analysis with repeated sampling (0–24h post-dose) to account for HMB-Ca's biphasic absorption profile .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Calcium beta-hydroxy-beta-methylbutyrate
    Reactant of Route 2
    Reactant of Route 2
    Calcium beta-hydroxy-beta-methylbutyrate

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。